molecular formula C18H22ClN3O2 B5430632 5-{[(4-methoxybenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

5-{[(4-methoxybenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Cat. No.: B5430632
M. Wt: 347.8 g/mol
InChI Key: CPLKQABDJVULDZ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are part of many pharmaceutical drugs and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings. It also has a methoxybenzylamino group and a methyl group attached to it .


Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and their reactivity can be further modified by functional groups attached to the benzimidazole core .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many benzimidazole derivatives exhibit biological activity and are used as pharmaceutical drugs. For example, some benzimidazole derivatives are used as proton pump inhibitors or antiparasitic drugs .

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activity, and potential applications in medicine .

Properties

IUPAC Name

5-[[(4-methoxyphenyl)methylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.ClH/c1-20-16-9-6-14(10-17(16)21(2)18(20)22)12-19-11-13-4-7-15(23-3)8-5-13;/h4-10,19H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLKQABDJVULDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3=CC=C(C=C3)OC)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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